molecular formula C26H25NO4 B7811914 (2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate

(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate

Cat. No.: B7811914
M. Wt: 415.5 g/mol
InChI Key: RPGXWUYYCREGBW-IWIPYMOSSA-N
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Description

The compound (2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate is a complex organic molecule featuring a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Benzylidene Group: The next step involves the condensation of the benzofuran core with 2-ethoxybenzaldehyde to form the benzylidene moiety. This is typically carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate.

    Quaternization: The final step involves the quaternization of the benzyl(methyl)amine group. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and benzofuran moieties. Reagents such as halogens or nucleophiles like amines can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: has several applications in scientific research:

    Medicinal Chemistry: Due to its unique structure, this compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism by which (2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: can be compared with other benzofuran derivatives:

    (2Z)-2-(2-Hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: Lacks the benzyl(methyl)ammonio group, which may result in different biological activities.

    (2Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.

The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-7-[[benzyl(methyl)azaniumyl]methyl]-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-3-30-23-12-8-7-11-19(23)15-24-25(29)20-13-14-22(28)21(26(20)31-24)17-27(2)16-18-9-5-4-6-10-18/h4-15,28H,3,16-17H2,1-2H3/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGXWUYYCREGBW-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)[O-])C[NH+](C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)[O-])C[NH+](C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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